1-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide
Description
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Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-N-(6-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-14-3-8-18-19(13-14)29-21(22-18)23-20(25)15-9-11-24(12-10-15)30(26,27)17-6-4-16(28-2)5-7-17/h3-8,13,15H,9-12H2,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGCXNCLPOGRRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide is a complex organic compound that has attracted attention in pharmacological research due to its potential biological activities. This article reviews the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
| Property | Details |
|---|---|
| IUPAC Name | 1-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide |
| Molecular Formula | C₁₈H₁₈N₂O₄S |
| Molecular Weight | 390.5 g/mol |
| CAS Number | 922955-17-7 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the preparation of intermediates such as piperidine derivatives and thiazole moieties. One common synthetic route includes:
- Preparation of 4-methoxybenzenesulfonyl chloride : Reacting 4-methoxybenzenesulfonic acid with thionyl chloride.
- Synthesis of 6-methylbenzo[d]thiazole : This can be achieved through cyclization reactions involving appropriate precursors.
- Formation of the final compound : The sulfonyl chloride is reacted with the thiazole derivative in the presence of a base to yield the desired carboxamide .
Biological Activity
Research indicates that compounds containing thiazole and sulfonamide moieties exhibit a range of biological activities, including:
Antitumor Activity
Numerous studies have demonstrated the antitumor potential of thiazole-based compounds. For instance, compounds similar to the target compound have shown significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity. The presence of electron-donating groups such as methoxy groups enhances this activity by improving solubility and cellular uptake .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Studies on related sulfonamide compounds indicate effectiveness against both Gram-positive and Gram-negative bacteria, likely due to their ability to inhibit bacterial enzymes involved in folate synthesis .
Enzyme Inhibition
The sulfonamide group is known for its role in inhibiting carbonic anhydrase enzymes, which are implicated in various physiological processes and diseases. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Interaction : The sulfonamide moiety may competitively inhibit enzymes critical for cellular metabolism.
- Cellular Uptake : The methoxy group enhances lipophilicity, facilitating better membrane penetration and bioavailability.
- Reactive Intermediate Formation : The nitro group (if present) can undergo bioreduction to form reactive species that interact with cellular macromolecules, leading to cytotoxicity .
Case Studies
- Antitumor Efficacy Study : A study evaluating the cytotoxic effects of various thiazole derivatives found that modifications at the phenyl ring significantly influenced activity. Compounds similar to our target showed IC50 values below 10 µM against breast cancer cell lines, suggesting promising therapeutic potential .
- Antimicrobial Testing : In vitro studies demonstrated that related sulfonamide compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL against different bacterial strains, highlighting their potential as antimicrobial agents .
Scientific Research Applications
The compound has shown promising biological activities, particularly in the following areas:
Anticancer Activity
Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. Its mechanism of action is believed to involve the interaction with specific molecular targets within cells, leading to apoptosis in cancerous cells. For instance, studies have demonstrated that compounds with similar structures have been effective against breast and colon cancer cell lines .
Antimicrobial Properties
1-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide has also been investigated for its antimicrobial properties. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folate synthesis, making this compound a candidate for further development as an antimicrobial agent .
Applications in Drug Development
The unique combination of functional groups in this compound makes it a valuable candidate for drug development:
- Targeted Therapy : Its ability to interact with specific enzymes or receptors involved in disease pathways positions it as a potential targeted therapy for various diseases, including cancer and bacterial infections.
- Molecular Hybrids : The compound can serve as a building block for synthesizing molecular hybrids that combine different pharmacophores to enhance therapeutic efficacy and reduce side effects .
Q & A
Q. Methodology :
Vary substituents : Synthesize analogs with modifications to:
- The methoxy group (e.g., replace with Cl, CF₃, or remove entirely).
- The benzo[d]thiazole methyl group (e.g., substitute with ethyl or isopropyl).
Test in assays : Evaluate cytotoxicity (MTT assay), enzyme inhibition (e.g., kinase activity via ADP-Glo™), and binding affinity (SPR or fluorescence polarization) .
Data analysis : Use multivariate regression to correlate substituent electronic/hydrophobic parameters (Hammett σ, LogP) with activity. For example, electron-withdrawing groups on the sulfonyl moiety may enhance target binding .
Advanced: What strategies address low yields in sulfonylation steps?
- Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonyl chloride activation .
- Solvent selection : Replace dichloromethane with THF for better nucleophilic displacement kinetics .
- Temperature control : Perform reactions at −10°C to reduce hydrolysis of sulfonyl chloride .
- Workup refinement : Quench excess sulfonyl chloride with aqueous NaHCO₃ and extract product promptly to prevent degradation .
Advanced: How to resolve contradictions in biological activity data across assay models?
Q. Approach :
Assay standardization : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and serum-free conditions to minimize variability .
Mechanistic profiling : Compare off-target effects via proteome-wide affinity chromatography or kinome-wide screening .
Data normalization : Use Z-score analysis to account for inter-assay variability in IC₅₀ values .
Basic: What mechanisms of action are hypothesized for this compound?
Based on structural analogs:
- Kinase inhibition : The benzo[d]thiazole and sulfonamide groups may bind ATP pockets in kinases (e.g., JAK2 or EGFR), as seen in ML277 derivatives .
- Epigenetic modulation : The piperidine-carboxamide scaffold could interact with histone deacetylases (HDACs), similar to suberoylanilide hydroxamic acid (SAHA) analogs .
Advanced: What in vivo pharmacokinetic parameters should be prioritized?
- Oral bioavailability : Assess Cₘₐₓ and Tₘₐₓ in rodent models using LC-MS/MS quantification of plasma samples .
- Metabolic stability : Incubate with liver microsomes (human/rat) to measure half-life and identify major metabolites (e.g., CYP3A4-mediated demethylation) .
- Blood-brain barrier penetration : Evaluate brain/plasma ratio after intravenous administration .
Basic: What computational methods predict binding affinity?
- Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., HDAC8 or PARP1). Key residues for hydrogen bonding include Asp176 (HDAC8) and Ser904 (PARP1) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) and free energy (MM-PBSA calculations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
